molecular formula C12H14N4OS B14352632 [5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl](2,5-dimethylphenyl)methanone CAS No. 90700-37-1

[5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl](2,5-dimethylphenyl)methanone

Katalognummer: B14352632
CAS-Nummer: 90700-37-1
Molekulargewicht: 262.33 g/mol
InChI-Schlüssel: ZBOVESJLXVGVKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-ylmethanone is a heterocyclic compound that contains a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the triazole ring and the methylsulfanyl group contributes to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-ylmethanone typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with a thiocarbonyl compound, followed by further functionalization to introduce the amino and methylsulfanyl groups. The reaction conditions often require the use of solvents such as methanol or ethanol and may involve heating under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced under specific conditions, although this is less common.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups at the amino position .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-ylmethanone is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound has shown potential as a pharmacophore in the development of new drugs. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for further investigation in drug discovery .

Industry

In the industrial sector, 5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-ylmethanone is used in the production of specialty chemicals and materials. Its unique properties contribute to the development of advanced materials with specific functionalities .

Wirkmechanismus

The mechanism of action of 5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-ylmethanone involves its interaction with molecular targets such as enzymes and receptors. The triazole ring and the amino group play crucial roles in binding to these targets, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other triazole derivatives and heterocyclic compounds with similar functional groups. Examples include:

Uniqueness

The uniqueness of 5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-ylmethanone lies in its specific combination of functional groups and the resulting chemical properties.

Eigenschaften

CAS-Nummer

90700-37-1

Molekularformel

C12H14N4OS

Molekulargewicht

262.33 g/mol

IUPAC-Name

(5-amino-3-methylsulfanyl-1,2,4-triazol-1-yl)-(2,5-dimethylphenyl)methanone

InChI

InChI=1S/C12H14N4OS/c1-7-4-5-8(2)9(6-7)10(17)16-11(13)14-12(15-16)18-3/h4-6H,1-3H3,(H2,13,14,15)

InChI-Schlüssel

ZBOVESJLXVGVKY-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)C)C(=O)N2C(=NC(=N2)SC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.